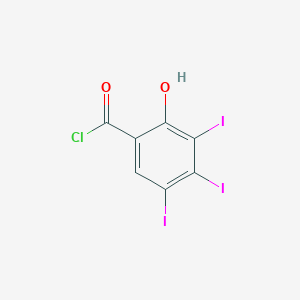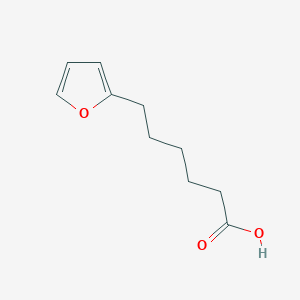
6-(Furan-2-YL)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Furan-2-YL)hexanoic acid is an organic compound that features a furan ring attached to a hexanoic acid chain. This compound is part of the furan family, which is known for its aromatic heterocyclic structure. Furans are widely used in various fields due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-YL)hexanoic acid typically involves the catalytic conversion of furfural to furoic acid using cuprous chloride as a catalyst in an acetonitrile/water solvent system . The furoic acid is then reacted with a hexanoic acid derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Furan-2-YL)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the furan ring or the hexanoic acid chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various furan derivatives, modified hexanoic acids, and substituted furan-hexanoic acid compounds.
Aplicaciones Científicas De Investigación
6-(Furan-2-YL)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Furan-2-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The furan ring’s aromatic nature allows it to engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar chemical properties.
Hexanoic acid: Shares the hexanoic acid chain but lacks the furan ring.
2-Furylboronic acid: Contains a furan ring and is used in similar synthetic applications.
Uniqueness
6-(Furan-2-YL)hexanoic acid is unique due to its combination of a furan ring and a hexanoic acid chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
73792-03-7 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
6-(furan-2-yl)hexanoic acid |
InChI |
InChI=1S/C10H14O3/c11-10(12)7-3-1-2-5-9-6-4-8-13-9/h4,6,8H,1-3,5,7H2,(H,11,12) |
Clave InChI |
MLRWUNVQYOKNIS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


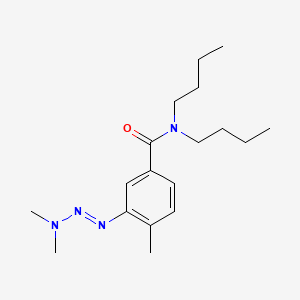

![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)


![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)


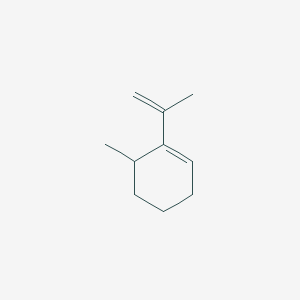
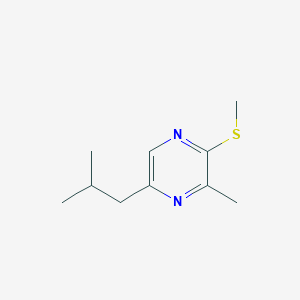
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)

